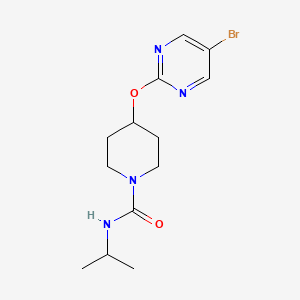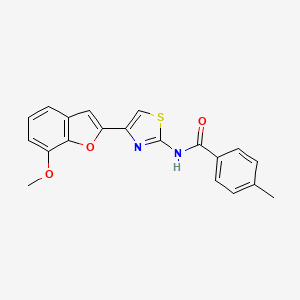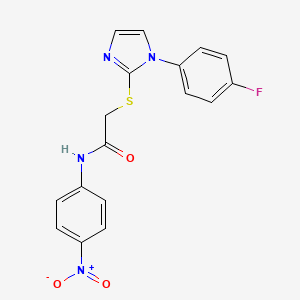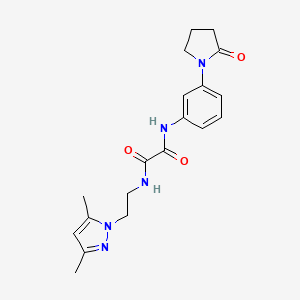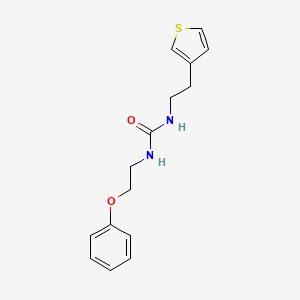
1-(2-Phenoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea, also known as PTEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTEU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Neuropeptide Y5 Receptor Antagonism
Research indicates that trisubstituted phenyl urea derivatives, similar in structure to 1-(2-Phenoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea, have been studied for their potential as neuropeptide Y5 receptor antagonists. These compounds were optimized for in vitro potency, showcasing antagonistic properties in functional assays, which could have implications for obesity and metabolic syndrome treatments (Fotsch et al., 2001).
Antiacetylcholinesterase Activity
Flexible urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity, highlighting the potential of such compounds in the treatment of neurodegenerative diseases like Alzheimer's. The research focused on optimizing spacer length and conformational flexibility to enhance inhibitory activities against acetylcholinesterase (Vidaluc et al., 1995).
Antiviral Properties
Compounds bearing urea functional groups have been prepared and analyzed for their antiviral properties. The study encompassed the synthesis and NMR spectra analysis of thiophenoyl-, furoyl-, and pyrroylureas, showcasing their potential in antiviral research (O'sullivan & Wallis, 1975).
Synthesis of Hydroxamic Acids and Ureas
Research on the Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has shown an efficient method for synthesizing ureas from carboxylic acids. This process, demonstrating good yields without racemization, could have broad applications in pharmaceuticals and agrochemicals (Thalluri et al., 2014).
Antiparkinsonian Activity
A series of urea and thiourea derivatives have been designed and synthesized, exhibiting significant antiparkinsonian activity. This suggests potential therapeutic applications for Parkinson's disease, based on their neuroprotective properties as highlighted in a study evaluating their effects in haloperidol-induced catalepsy in mice (Azam et al., 2009).
Propriétés
IUPAC Name |
1-(2-phenoxyethyl)-3-(2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-15(16-8-6-13-7-11-20-12-13)17-9-10-19-14-4-2-1-3-5-14/h1-5,7,11-12H,6,8-10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEHEAQNBOKOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-3-[2-(thiophen-3-yl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)
![5'-(4-Carboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2535004.png)
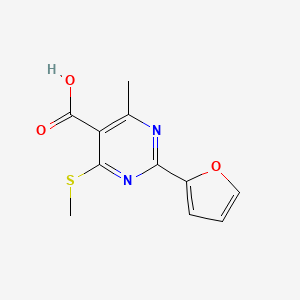

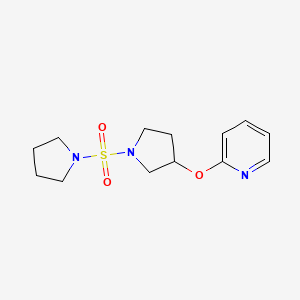
![1-(4-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2535012.png)
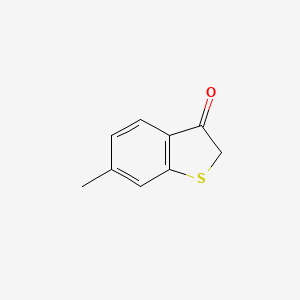
![5-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2535015.png)

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2535019.png)
